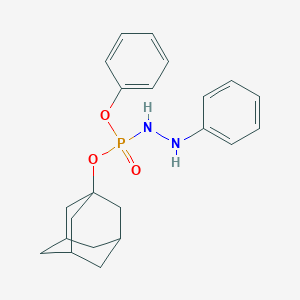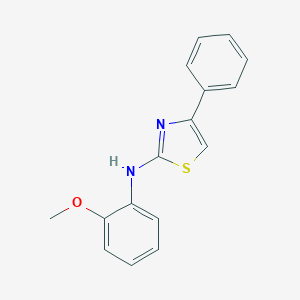
(E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and two chlorophenyl groups attached to the acrylonitrile moiety. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile typically involves the reaction of 2-chlorobenzaldehyde with 4-(4-chlorophenyl)thiazol-2-ylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and the nitrile react in the presence of a base, such as piperidine or pyridine, to form the desired acrylonitrile derivative. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed.
科学的研究の応用
(E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or its interactions with biological targets.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and chlorophenyl groups may enable it to bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s intended use.
類似化合物との比較
Similar Compounds
- (E)-3-(2-chlorophenyl)-2-(4-chlorophenyl)acrylonitrile
- (E)-3-(2-bromophenyl)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile
- (E)-3-(2-fluorophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
Uniqueness
(E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile is unique due to its specific combination of a thiazole ring and chlorophenyl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2S/c19-15-7-5-12(6-8-15)17-11-23-18(22-17)14(10-21)9-13-3-1-2-4-16(13)20/h1-9,11H/b14-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZZKMWUYINAOP-NTEUORMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-3-[(4-nitrophenyl)imino]-2-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-3,4-dihydro-2H-1,2,3lambda~5~-diazaphosphol-3-amine](/img/structure/B377721.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbohydrazide](/img/structure/B377723.png)
![4-[6-Benzylidene-2-({2,4-bisnitrophenyl}sulfanyl)-1-cyclohexen-1-yl]morpholine](/img/structure/B377724.png)


![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-phenoxypropanohydrazide](/img/structure/B377727.png)

![4-{(2,5-dichlorophenyl)[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]4-morpholinylphosphorimidoyl}morpholine](/img/structure/B377730.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2,2-dimethyl-1-phenylpropylidenecarbamate](/img/structure/B377731.png)
![3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-[3-hydroxy-4-(6-quinolinylacetyl)phenoxy]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B377734.png)
![5-ethoxy-2-[({4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]phenyl}imino)methyl]phenol](/img/structure/B377740.png)
![Diethyl 3-methyl-5-{[(4-methyl-1-piperazinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B377741.png)

